molecular formula C17H22N2O4S B497931 2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide CAS No. 927637-61-4

2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B497931
CAS RN: 927637-61-4
M. Wt: 350.4g/mol
InChI Key: PFYNXHGOKLUWJI-UHFFFAOYSA-N
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Description

2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with a molecular formula C18H23N3O3S. It is commonly referred to as "DMXAA" and has been studied for its potential use in cancer treatment.

Mechanism of Action

DMXAA works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other immune system molecules. This in turn leads to the activation of immune cells such as T cells and natural killer cells, which can then attack cancer cells. DMXAA has also been shown to have anti-angiogenic effects, meaning it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It can increase the production of cytokines and chemokines, which are immune system molecules that can help fight cancer. It can also cause the death of cancer cells through a process called apoptosis. In addition, DMXAA can cause changes in blood pressure and heart rate, and can also affect liver and kidney function.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to be effective in a variety of cancer types, making it a promising candidate for further study. However, DMXAA also has some limitations. It can be toxic at high doses, and its mechanism of action is not fully understood. In addition, its effectiveness can be influenced by factors such as the timing and dosing of treatment.

Future Directions

There are several potential future directions for the study of DMXAA. One area of interest is in combination therapy with other cancer treatments. DMXAA has been shown to be effective in combination with chemotherapy and radiation therapy, and further study is needed to determine the optimal timing and dosing of these treatments. Another area of interest is in the development of new formulations of DMXAA that can improve its delivery and effectiveness. Finally, further study is needed to fully understand the mechanism of action of DMXAA, which could lead to the development of new and more effective cancer treatments.

Synthesis Methods

DMXAA can be synthesized through a multi-step process starting with the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinecarbonyl chloride. This is then reacted with 2,5-diethoxy-4-methylbenzenesulfonamide to form DMXAA.

Scientific Research Applications

DMXAA has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by activating the immune system to attack cancer cells, and has been shown to be effective in combination with other cancer treatments such as chemotherapy and radiation therapy.

properties

IUPAC Name

2,5-diethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-5-22-14-11-16(15(23-6-2)10-13(14)4)24(20,21)19-17-12(3)8-7-9-18-17/h7-11H,5-6H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYNXHGOKLUWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

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